Comparative Carbonic Anhydrase Inhibition Potency Against a Standard Inhibitor
The 4-oxoquinazoline sulfonamide class, including the target compound, exhibits nanomolar inhibition of the α-carbonic anhydrase from Trypanosoma cruzi (TcCA) [1]. This inhibitory activity for the class is in the same order of magnitude as the standard CA inhibitor acetazolamide (AAZ), demonstrating comparable potency against a validated parasitic enzyme target [1]. This positions the target compound as a potent starting point for developing anti-Chagas disease agents, distinct from older agents like benznidazole with known toxicity issues.
| Evidence Dimension | Inhibitory activity against T. cruzi α-carbonic anhydrase (TcCA) |
|---|---|
| Target Compound Data | Low-nanomolar range (KIs similar to the standard drug acetazolamide) [1] |
| Comparator Or Baseline | Acetazolamide (AAZ), a clinically approved CA inhibitor |
| Quantified Difference | The study notes that the KIs for 4-oxoquinazoline sulfonamides, including the target compound's class, are in the same order of magnitude as AAZ [1]. |
| Conditions | Stopped-flow CO2 hydration assay using recombinant TcCA enzyme [1] |
Why This Matters
Sub-nanomolar to low-nanomolar potency against a protozoan enzyme target, comparable to a drug standard, validates its utility in programs seeking novel anti-parasitic mechanisms distinct from existing clinical drugs.
- [1] Alafeefy AM, Ceruso M, Al-Jaber NA, Parkkila S, Vermelho AB, Supuran CT. A new class of quinazoline-sulfonamides acting as efficient inhibitors against the α-carbonic anhydrase from Trypanosoma cruzi. J Enzyme Inhib Med Chem. 2015;30(4):581-585. View Source
